

Technical Support Center: Overcoming Variability in Nystatin-Perforated Patch Experiments

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|----------------------|----------|-----------|
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common sources of variability in **Nystatin**-perforated patch-clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of the **Nystatin**-perforated patch technique over conventional whole-cell patch-clamp?

The main advantage of the perforated patch-clamp technique is the preservation of the intracellular environment.[1][2][3][4] Unlike conventional whole-cell, where the cell's contents are dialyzed by the pipette solution, the **Nystatin** pores are permeable only to small monovalent ions.[3][4] This prevents the washout of larger molecules such as second messengers (e.g., cAMP, cGMP), ATP, and Ca2+, which is crucial for studying the modulation of ion channels by intracellular signaling pathways and reducing current rundown.[1][2][3][4][5][6]

Q2: How does **Nystatin** form pores in the cell membrane?

Nystatin is a polyene antibiotic that interacts with sterols, primarily ergosterol, in the cell membrane.[7] This interaction leads to the formation of pores or channels that allow for the passage of small monovalent ions, thereby providing electrical access to the cell's interior.



Q3: How long does it typically take for the **Nystatin** to perforate the membrane patch?

The time to achieve adequate perforation can vary significantly depending on the cell type, **Nystatin** concentration, and temperature. Generally, it can take anywhere from 5 to 30 minutes to reach a stable, low access resistance.[8]

Q4: What are the common alternatives to **Nystatin** for perforated patch experiments?

Common alternatives to **Nystatin** include Amphotericin B and Gramicidin.[5][8][9] Amphotericin B is another polyene antibiotic with similar properties to **Nystatin**.[3][4] Gramicidin forms pores that are exclusively permeable to monovalent cations, which is particularly advantageous for studying chloride channels as it does not disturb the intracellular chloride concentration.[9] However, Gramicidin perforation is typically slower than **Nystatin** or Amphotericin B.[8]

Troubleshooting Guide

Issue 1: Difficulty obtaining a high-resistance ($G\Omega$) seal.

- Q: I'm having trouble forming a stable Giga-ohm seal. What could be the cause?
 - A: The presence of **Nystatin** at the pipette tip is a common cause of seal formation failure. [10] It is crucial to front-fill the pipette tip with a **Nystatin**-free internal solution before backfilling with the **Nystatin**-containing solution.[9][11][12] Also, ensure that the cell membrane is clean and healthy. Unhealthy cells can make sealing difficult. The pipette resistance should also be optimized for your specific cell type, typically in the range of 3-6 MΩ.[13]

Issue 2: Slow or incomplete perforation.

- Q: It's taking a very long time to get a low access resistance, or the resistance remains high.
 What can I do?
 - A: This can be due to several factors:
 - Nystatin Potency: Nystatin is sensitive to light and heat and degrades over time.[7][8]
 Ensure you are using a fresh stock solution of Nystatin in DMSO, prepared daily. The final Nystatin-containing pipette solution should also be used within a few hours of preparation.[7][14]



- Nystatin Concentration: The concentration of Nystatin may be too low. You can try increasing the concentration in your pipette solution. Typical concentrations range from 100 to 300 μg/mL.
- Temperature: Perforation is temperature-dependent. Performing experiments at a slightly warmer temperature (room temperature or slightly above) can speed up the perforation process.
- Cell Type: Some cell types are more resistant to perforation. Optimizing the Nystatin concentration for your specific cell type may be necessary.

Issue 3: High and unstable access resistance.

- Q: My access resistance is high and fluctuates during the experiment. How can I improve this?
 - A: High and unstable access resistance can compromise the quality of your recordings.
 - Incomplete Perforation: This is a primary cause. Allow more time for perforation to occur and ensure your Nystatin solution is fresh and potent.
 - Pipette Geometry: The shape and size of the pipette tip can influence access resistance. Pipettes with a larger tip opening can sometimes lead to lower access resistance.
 - Spontaneous Rupture: The membrane patch can spontaneously rupture, leading to a sudden drop in access resistance and dialysis of the cell. This can be monitored by including a fluorescent dye in the pipette that is too large to pass through the Nystatin pores. If the cell becomes fluorescent, the patch has ruptured.[12]

Issue 4: Sudden loss of the recording (cell dies or seal is lost).

- Q: My recordings are not lasting long; the cell often dies or the seal is lost shortly after perforation. Why is this happening?
 - A: This could be due to:



- Nystatin Toxicity: At high concentrations, Nystatin can be toxic to cells. If you suspect toxicity, try reducing the Nystatin concentration.
- Poor Cell Health: Ensure your cells are healthy before starting the experiment.
- Mechanical Instability: Ensure your recording setup is free from vibrations.

Data Presentation

Table 1: Comparison of Perforating Agents

| Perforating Agent | Typical Concentrati on | Permeabilit y | Perforation Time | Advantages | Disadvanta ges |
|----------------------|------------------------------|-------------------------------|---------------------|--|--|
| Nystatin | 100 - 300 μg/mL | Monovalent cations and anions | 5 - 30 min | Relatively fast perforation, preserves intracellular signaling.[8] | Can be unstable, potential for CI-redistribution. |
| Amphotericin B | 100 - 300 μg/mL | Monovalent cations and anions | 5 - 30 min | Similar to Nystatin, can achieve low access resistance. [15] | Light sensitive, can interfere with seal formation.[8] |
| Gramicidin | 10 - 50 μg/mL | Monovalent cations only | 20 - 60 min | Preserves intracellular CI- concentration .[9] | Slow perforation, more technically challenging. [8] |

Table 2: Nystatin Stock Solution Stability in DMSO



| Storage Temperature | Duration | Stability | Recommendation |
|------------------------|--------------|--------------------|--|
| -20°C | Up to 1 week | Generally stable | Aliquot and freeze for short-term storage. |
| 4°C | 24 hours | Moderate stability | Prepare fresh daily. |
| Room Temperature | A few hours | Low stability | Use immediately after preparation. |

Note: Data are compiled from various sources and represent typical values. Optimal conditions may vary depending on the specific experimental setup and cell type.

Experimental Protocols

Protocol 1: Preparation of Nystatin Stock and Pipette Solutions

Materials:

- Nystatin powder
- Dimethyl sulfoxide (DMSO)
- Nystatin-free internal pipette solution
- Vortexer
- Sonicator
- · Microcentrifuge tubes
- Aluminum foil

Procedure:

Prepare Nystatin Stock Solution (e.g., 25 mg/mL in DMSO):



- Weigh out Nystatin powder in a light-protected microcentrifuge tube. Nystatin is lightsensitive, so minimize exposure to light.[7]
- Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired concentration.
- Vortex vigorously for at least 30 seconds to dissolve the Nystatin.
- Briefly sonicate the stock solution to ensure it is fully dissolved.
- Wrap the stock solution tube in aluminum foil and store it at -20°C in small aliquots. It is recommended to prepare the stock solution fresh daily.[7]
- Prepare Final **Nystatin**-Containing Pipette Solution (e.g., 200 μg/mL):
 - On the day of the experiment, thaw an aliquot of the **Nystatin** stock solution.
 - Add the required volume of the stock solution to your Nystatin-free internal pipette solution to achieve the final desired concentration. For example, to make 1 mL of 200 μg/mL Nystatin solution from a 25 mg/mL stock, add 8 μL of the stock solution to 992 μL of the internal solution.
 - Vortex the final solution for at least 30 seconds.
 - Sonicate the final solution for 1-2 minutes immediately before use to ensure the Nystatin is well-dispersed.
 - Keep the final solution protected from light and use it within 2-4 hours.[7][14]

Protocol 2: Performing a Nystatin-Perforated Patch-Clamp Experiment

- Pipette Preparation:
 - Pull a glass pipette with the desired resistance (typically 3-6 M Ω).
 - Crucially, first, dip the tip of the pipette into the Nystatin-free internal solution for a few seconds to fill the very tip.[9][11]



 Then, back-fill the pipette with the freshly prepared and sonicated Nystatin-containing internal solution.

Seal Formation:

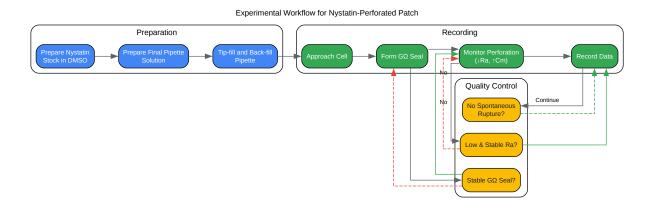
- Approach the target cell with the pipette, applying gentle positive pressure.
- Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a Giga-ohm seal (>1 G Ω).
- Achieve the seal as quickly as possible to minimize the time for Nystatin to diffuse to the tip and interfere with sealing.[10]

• Monitoring Perforation:

- After establishing a stable Giga-ohm seal, monitor the access resistance (Ra) and cell capacitance (Cm) over time.
- Perforation is indicated by a gradual decrease in access resistance and an increase in cell capacitance.
- The recording can begin once the access resistance has stabilized at a sufficiently low level (ideally < 30 MΩ, though this can vary).

Mandatory Visualization





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Caption: Nystatin-perforated patch experimental workflow.



Preservation of cAMP Signaling in Perforated Patch Ligand Whole-Cell Configuration Perforated Patch Configuration **GPCR GPCR** Washout G-protein G-protein Washout Adenylyl Adenylyl Cyclase Cyclase . Washout cAMP cAMP (Preserved) (Dialyzed) **PKA PKA** (Inactive) (Active) **Phosphorylation** Ion Channel Ion Channel (Modulated Activity) (Basal Activity)

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Caption: cAMP signaling pathway preservation.



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